molecular formula C23H28O6 B161256 gomisin N CAS No. 69176-52-9

gomisin N

Cat. No. B161256
CAS RN: 69176-52-9
M. Wt: 400.5 g/mol
InChI Key: RTZKSTLPRTWFEV-OLZOCXBDSA-N
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Description

Gomisin N (GN) is a lignan compound found in Schisandra chinensis, a woody plant endemic to Asia . It has been shown to possess anti-oxidative, anti-tumorigenic, and anti-inflammatory activities . It also exhibits hepatoprotective effects in vivo and in vitro .


Synthesis Analysis

While there is limited information available on the synthesis of gomisin N, it is known to be a physiological lignan derived from Schisandra chinensis . It’s also reported that GN inhibits melanin synthesis by repressing the expression of MITF and melanogenic enzymes .


Chemical Reactions Analysis

Gomisin N has been found to inhibit adipogenesis and lipogenesis in adipocyte differentiation . It not only increases the expression of thermogenic factors, including uncoupling protein 1 (UCP1), but also enhances fatty acid oxidation (FAO) in 3T3-L1 cells .

Scientific Research Applications

Inhibiting Melanogenesis

Gomisin N, a lignan compound from Schisandra chinensis, has been identified as an inhibitor of melanogenesis. It reduces melanin content in mammalian cells and zebrafish embryos by downregulating key proteins in melanogenesis, without causing cellular toxicity. Gomisin N appears to work by modulating the PI3K/Akt and MAPK/ERK pathways, leading to reduced expression of melanocortin 1 receptor (MC1R), adenylyl cyclase 2, microphthalmia-associated transcription factor (MITF), tyrosinase, and related proteins (Chae et al., 2017)(Chae et al., 2017).

Anti-Allergic Effects

Gomisin N demonstrates anti-allergic properties by inhibiting inflammatory cytokine expression in mouse bone marrow-derived mast cells (BMMCs). It notably reduces the production of interleukin-6 (IL-6), prostaglandin D2 (PGD2), leukotriene C4 (LTC4), β-hexosaminidase, and cyclooxygenase-2 (COX-2) in stimulated BMMCs, suggesting its potential for treating allergies (Chae et al., 2011)(Chae et al., 2011).

Reducing Endoplasmic Reticulum Stress and Hepatic Steatosis

Gomisin N shows promise in reducing endoplasmic reticulum (ER) stress and hepatic steatosis. It lowers expression of ER stress markers and triglyceride levels in HepG2 cells and mouse liver. This suggests its utility in inhibiting ER stress and ameliorating hepatic steatosis induced by ER stress (Jang et al., 2016)(Jang et al., 2016).

Effects on Obesity

Gomisin N has shown significant effects in a fly model of obesity, where it reduced body weight, triglyceride levels, and improved lifespan. In addition, it prevented ER stress-induced apoptosis in pancreatic β-cells and increased autophagy, indicating its potential for obesity treatment (Cheon et al., 2019)(Cheon et al., 2019).

Inhibiting Adipogenesis

Gomisin N inhibits the differentiation of preadipocytes and reduces adiposity in high-fat diet-induced obese mice. It works by impairing mitotic clonal expansion, downregulating adipogenesis-related factors, and upregulating AMP-activated protein kinase (Jang et al., 2017)(Jang et al., 2017).

Inhibiting Wnt/β-Catenin Signaling in Colorectal Cancer

Gomisin N disrupts the interaction between β-catenin and DNA in colorectal cancer cells, potentially making it useful for preventing and treating human colorectal cancers (Kang et al., 2012)(Kang et al., 2012).

Safety And Hazards

Gomisin N is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZKSTLPRTWFEV-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231747
Record name (+)-Schisandrin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gomisin N

CAS RN

61281-37-6, 69176-52-9, 82467-52-5
Record name gamma-Schizandrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gomisin N
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Schisandrin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Schisandrin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCHISANDRIN B, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XA4X3KZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GOMISIN N
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO6O75Z5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,180
Citations
SY Oh, YH Kim, DS Bae, BH Um, CH Pan… - Bioscience …, 2010 - academic.oup.com
Schiandra chinensis is a well-known Chinese traditional medicine for the treatment of hepatic disease. In this study, we investigated whether the nine major compounds of Schiandra …
Number of citations: 130 academic.oup.com
MK Jang, YR Yun, SH Kim, JH Kim… - Biological and …, 2016 - jstage.jst.go.jp
… Gomisin N is a physiological substance derived from Schisandra chinensis. In the present study, the in vitro and in vivo effects of gomisin N … TG levels; Gomisin N reversed these effects, …
Number of citations: 22 www.jstage.jst.go.jp
SY Yim, YJ Lee, YK Lee, SE Jung… - Molecular …, 2009 - spandidos-publications.com
… compared to the other lignans, gomisin n induced high apoptotic levels in hepatic carcinoma. … These results suggest that gomisin n is an anti-cancer drug candidate capable of inhibiting …
Number of citations: 57 www.spandidos-publications.com
A Nagappan, DY Jung, JH Kim, H Lee… - International journal of …, 2018 - mdpi.com
Gomisin N (GN), a lignan derived from Schisandra chinensis, has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. In the present study, we investigated …
Number of citations: 42 www.mdpi.com
JH Kim, YW Choi, C Park, CY Jin, YJ Lee… - Food and chemical …, 2010 - Elsevier
… induced by gomisin N were … gomisin N induces the apoptosis of U937 cells through a signaling cascade of mitochondria-mediated intrinsic caspase pathways and gomisin N …
Number of citations: 49 www.sciencedirect.com
DY Jung, JH Kim, H Lee, MH Jung - Biochemical and biophysical research …, 2017 - Elsevier
… Gomisin N promoted mitochondria biogenesis and fatty acid oxidation in C2C12 myotubes. … Gomisin N reduced hyperglycemia and improved glucose tolerance in HFD obese mice. …
Number of citations: 19 www.sciencedirect.com
MK Jang, YR Yun, JH Kim, MH Park, MH Jung - Scientific Reports, 2017 - nature.com
Gomisin N (GN) is a physiological lignan derived from Schisandra chinensis. In the present study, we investigated the inhibitory effects of GN on differentiation of 3T3-L1 preadipocytes …
Number of citations: 44 www.nature.com
PL Zhu, DF Lam, JK Li, XQ Fu, CL Yin… - Biological and …, 2020 - jstage.jst.go.jp
… Gomisin N (GN), a lignan isolated from the dried fruits of Schisandra chinensis (Turca.) Baill., has been reported to reduce viability of, and induce apoptosis in, HepG2 liver cancer cells. …
Number of citations: 7 www.jstage.jst.go.jp
Y IKEYA, H TAGUCHI, I YOSIOKA… - Chemical and …, 1979 - jstage.jst.go.jp
… deter— mination of additional new lignans named gomisin N(1),2> gomisin O(2)… gomisin N to deangeloylgo— misin B(debenzoylgomisin C) (6).5b’ Structure Determination of Gomisin N…
Number of citations: 122 www.jstage.jst.go.jp
JN Lee, HS Ryu, JM Kim, TH Jung, SM Park… - Archives of pharmacal …, 2017 - Springer
… , gomisin N, … gomisin N in the absence of α-MSH; gomisin N did not affect melanin production (Fig. 4a). To investigate the mechanism of gomisin N, we examined the effects of gomisin N …
Number of citations: 17 link.springer.com

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